8-piperazin-1-yl-4H-benzo[1,4]oxazin-3-one
Overview
Description
8-piperazin-1-yl-4H-benzo[1,4]oxazin-3-one is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is part of the benzoxazinone family, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-piperazin-1-yl-4H-benzo[1,4]oxazin-3-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,2-diamine derivatives with sulfonium salts, followed by cyclization under basic conditions . Another approach involves the use of palladium-catalyzed carbonylative coupling with orthoesters, followed by intramolecular cyclization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
8-piperazin-1-yl-4H-benzo[1,4]oxazin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzoxazinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and substituted benzoxazinones, which can exhibit different biological activities and properties.
Scientific Research Applications
8-piperazin-1-yl-4H-benzo[1,4]oxazin-3-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 8-piperazin-1-yl-4H-benzo[1,4]oxazin-3-one involves its interaction with specific molecular targets and pathways. For instance, it acts as an antagonist at certain receptor sites, such as the 5-HT6 receptor, which is involved in cognitive processes . The compound’s ability to modulate these receptors can lead to various pharmacological effects, including antipsychotic and antidepressant activities.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-benzo[1,4]oxazine: Known for its role as a 5-HT6 receptor antagonist.
Benzoxazinone derivatives: These compounds exhibit a range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects.
Uniqueness
8-piperazin-1-yl-4H-benzo[1,4]oxazin-3-one is unique due to its specific piperazine substitution, which enhances its pharmacological profile and receptor binding affinity. This makes it a valuable compound for developing new therapeutic agents with improved efficacy and reduced side effects.
Properties
IUPAC Name |
8-piperazin-1-yl-4H-1,4-benzoxazin-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c16-11-8-17-12-9(14-11)2-1-3-10(12)15-6-4-13-5-7-15/h1-3,13H,4-8H2,(H,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQLGIHMRWHKRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC3=C2OCC(=O)N3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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